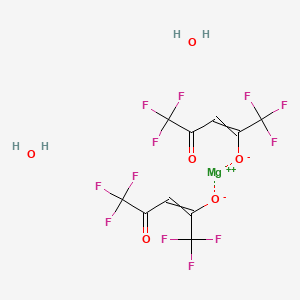
Magnesium hexafluoro-2,4-pentanedionate dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium hexafluoro-2,4-pentanedionate dihydrate is a coordination compound with the chemical formula C10H2F12MgO4·2H2O. It is a metal-organic complex where magnesium is coordinated with hexafluoro-2,4-pentanedionate ligands and water molecules. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium hexafluoro-2,4-pentanedionate dihydrate can be synthesized through the reaction of magnesium salts with hexafluoro-2,4-pentanedione in the presence of water. The typical reaction involves dissolving magnesium chloride or magnesium nitrate in water, followed by the addition of hexafluoro-2,4-pentanedione. The reaction mixture is then stirred and heated to facilitate the formation of the coordination complex. The product is usually obtained as a crystalline solid after cooling and filtration.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity. The final product is typically purified through recrystallization or other separation techniques to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium hexafluoro-2,4-pentanedionate dihydrate undergoes various chemical reactions, including:
Substitution Reactions: The hexafluoro-2,4-pentanedionate ligands can be replaced by other ligands in the presence of suitable reagents.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of magnesium hydroxide and hexafluoro-2,4-pentanedione.
Complexation Reactions: It can form complexes with other metal ions or organic molecules, enhancing its stability and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other diketones or ligands that can displace the hexafluoro-2,4-pentanedionate ligands.
Hydrolysis: Typically occurs in aqueous solutions or under acidic or basic conditions.
Complexation Reactions: Involves the use of metal salts or organic ligands in solution.
Major Products Formed
Substitution Reactions: New coordination complexes with different ligands.
Hydrolysis: Magnesium hydroxide and hexafluoro-2,4-pentanedione.
Complexation Reactions: Stable metal-organic complexes with enhanced properties.
Wissenschaftliche Forschungsanwendungen
Magnesium hexafluoro-2,4-pentanedionate dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other metal-organic complexes and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its potential therapeutic applications, including drug delivery and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as coatings, ceramics, and electronic components, due to its stability and unique properties.
Wirkmechanismus
The mechanism of action of magnesium hexafluoro-2,4-pentanedionate dihydrate involves its ability to coordinate with other molecules and ions. The hexafluoro-2,4-pentanedionate ligands provide a stable environment for the magnesium ion, allowing it to interact with various substrates. This coordination ability is crucial for its applications in catalysis, complexation, and material science. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Magnesium hexafluoro-2,4-pentanedionate dihydrate can be compared with other metal hexafluoro-2,4-pentanedionate complexes, such as:
- Copper hexafluoro-2,4-pentanedionate
- Zinc hexafluoro-2,4-pentanedionate
- Nickel hexafluoro-2,4-pentanedionate
Uniqueness
- Stability : this compound is known for its high stability compared to other metal complexes.
- Reactivity : It exhibits unique reactivity patterns due to the presence of magnesium, which can form stable complexes with a wide range of ligands.
- Applications : Its applications in various fields, such as chemistry, biology, and industry, highlight its versatility and importance.
Eigenschaften
CAS-Nummer |
120156-45-8 |
|---|---|
Molekularformel |
C10H6F12MgO6 |
Molekulargewicht |
474.44 g/mol |
IUPAC-Name |
magnesium;1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;dihydrate |
InChI |
InChI=1S/2C5H2F6O2.Mg.2H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;;2*1H2/q;;+2;;/p-2 |
InChI-Schlüssel |
CDOUVTSJWSMSKS-UHFFFAOYSA-L |
SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Mg+2] |
Kanonische SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.O.[Mg+2] |
Synonyme |
Magnesium citrate hydrate, Mg ca 16% (dry wt.) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















